N-methyl-N-(1-methylpiperidin-4-yl)piperidine-4-sulfonamide
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Overview
Description
N-methyl-N-(1-methylpiperidin-4-yl)piperidine-4-sulfonamide is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in medicinal chemistry and pharmaceutical applications due to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(1-methylpiperidin-4-yl)piperidine-4-sulfonamide typically involves the reaction of N-methylpiperidine with sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and pH. The final product is subjected to rigorous quality control tests to ensure compliance with industry standards .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(1-methylpiperidin-4-yl)piperidine-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
N-methyl-N-(1-methylpiperidin-4-yl)piperidine-4-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of N-methyl-N-(1-methylpiperidin-4-yl)piperidine-4-sulfonamide involves its interaction with specific molecular targets in the body. The compound binds to receptors or enzymes, modulating their activity and leading to the desired biological effect. The exact pathways and molecular targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- N-methylpiperidine
- N-methyl-N-(1-methylpiperidin-4-yl)piperidine-4-carboxamide
- N-methyl-N-(1-methylpiperidin-4-yl)piperidine-4-sulfonyl chloride
Uniqueness
N-methyl-N-(1-methylpiperidin-4-yl)piperidine-4-sulfonamide is unique due to its specific sulfonamide functional group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H25N3O2S |
---|---|
Molecular Weight |
275.41 g/mol |
IUPAC Name |
N-methyl-N-(1-methylpiperidin-4-yl)piperidine-4-sulfonamide |
InChI |
InChI=1S/C12H25N3O2S/c1-14-9-5-11(6-10-14)15(2)18(16,17)12-3-7-13-8-4-12/h11-13H,3-10H2,1-2H3 |
InChI Key |
NTYPNOSMKBGZMP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)N(C)S(=O)(=O)C2CCNCC2 |
Origin of Product |
United States |
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